molecular formula C18H23NO2 B2546131 N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide CAS No. 2411181-04-7

N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide

Cat. No. B2546131
CAS RN: 2411181-04-7
M. Wt: 285.387
InChI Key: FUDLGOZZZQSSHR-ZACQAIPSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H-, 13C-NMR and 2D 1H- 1H COSY, 1H- 13C HSQC NMR, and IR . These techniques provide valuable information about the structure of the synthesized products.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of reactions involving N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have been reported .

Future Directions

While specific future directions for this compound are not mentioned, compounds with similar structures have shown promising antimicrobial activity, suggesting potential applications in the treatment of various infections .

properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-4-18(20)19(16-10-15-8-9-17(16)21-15)11-14-7-5-6-12(2)13(14)3/h4-7,15-17H,1,8-11H2,2-3H3/t15-,16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDLGOZZZQSSHR-ZACQAIPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN(C2CC3CCC2O3)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)CN([C@@H]2C[C@H]3CC[C@@H]2O3)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide

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